molecular formula C22H17ClN2O2S2 B12451885 3-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

3-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B12451885
M. Wt: 441.0 g/mol
InChI Key: ONRCGBYYULMFDF-UHFFFAOYSA-N
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Description

3-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a benzodioxole, thiophene, and tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The benzodioxole and thiophene moieties can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In the context of medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole and thiophene moieties are known to interact with biological macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A simpler compound with similar structural features.

    Thiophene Derivatives: Compounds containing the thiophene ring, which are known for their biological activity.

    Tetrahydroisoquinoline Derivatives: Compounds with the tetrahydroisoquinoline core, which are explored for various therapeutic applications.

Uniqueness

The uniqueness of 3-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile lies in its combination of multiple bioactive moieties within a single molecule, potentially leading to synergistic effects and novel biological activities.

Properties

Molecular Formula

C22H17ClN2O2S2

Molecular Weight

441.0 g/mol

IUPAC Name

3-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-1-thiophen-2-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

InChI

InChI=1S/C22H17ClN2O2S2/c23-17-9-19-18(26-12-27-19)8-13(17)11-29-22-16(10-24)14-4-1-2-5-15(14)21(25-22)20-6-3-7-28-20/h3,6-9H,1-2,4-5,11-12H2

InChI Key

ONRCGBYYULMFDF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(N=C2C3=CC=CS3)SCC4=CC5=C(C=C4Cl)OCO5)C#N

Origin of Product

United States

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